N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-fluorobenzenesulfonamide. These intermediates are then reacted with a thiophene derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups and aromatic rings allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide include:
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-benzene-1-sulfonamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-bromobenzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFDHMWUMMZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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